(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid

Asymmetric Organocatalysis Brønsted Acid Catalysis Mannich Reaction

(R)-BINSA combines C2-symmetric axial chirality with strong sulfonic acidity (pKa ~1.2) to outperform BINOL-phosphoric acids in demanding asymmetric transformations. • Mannich reactions: up to 99% yield, 98% ee with 2,6-diarylpyridines • C-H activation: Cp*Rh(III) hybrid catalysis, er up to 95:5 • Supported catalysis: silica-immobilized, reusable >3 cycles with >99% ee

Molecular Formula C20H14O6S2
Molecular Weight 414.5 g/mol
CAS No. 122361-59-5
Cat. No. B169816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid
CAS122361-59-5
Molecular FormulaC20H14O6S2
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C20H14O6S2/c21-27(22,23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(24,25)26/h1-12H,(H,21,22,23)(H,24,25,26)
InChIKeyZSWODTYSMOCDKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-BINSA Procurement Guide


(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid, commonly referred to as (R)-BINSA, is a C₂-symmetric, axially chiral aromatic disulfonic acid. It is a monomeric strong Brønsted acid (pKₐ ≈ 1.2 per sulfonic acid group) derived from the well-known BINOL scaffold and serves as a versatile chiral organocatalyst, chiral auxiliary, and resolving agent in asymmetric synthesis [1]. Its rigid binaphthyl backbone provides a robust chiral environment, making it a key building block for chiral ammonium salts, metal-binol-disulfonate complexes, and heterogeneous supported catalysts [2].

(R)-BINSA vs. Generic Chiral Acids


Selecting an inappropriate chiral acid can compromise enantioselectivity, catalytic activity, and reproducibility. (R)-BINSA uniquely combines strong sulfonic acidity (pKₐ ~1.2) with axial chirality, enabling higher catalytic activation than BINOL-derived phosphoric acids (pKₐ ~2.5) while retaining product selectivity without requiring bulky 3,3′-substituents [1]. Substituting with a simple chiral sulfonic acid (e.g., camphorsulfonic acid) fails to provide the rigid C₂-symmetric pocket necessary for high enantioselectivity in Mannich and C–H functionalization reactions [2]. Conversely, using BINOL-phosphoric acids in reactions demanding strong acidity leads to incomplete substrate activation and lower yields [1].

(R)-BINSA Differentiation Evidence


Brønsted Acidity vs. BINOL-Phosphoric Acids

(R)-BINSA exhibits a pKₐ of approximately 1.2 per sulfonic acid group, making it approximately 20-fold stronger in acidity than typical BINOL-derived phosphoric acids (pKₐ ~2.5 in acetonitrile). This enhanced acidity allows BINSA-based catalysts to activate less reactive substrates, including aldimines and ketones, that are poorly activated by BINOL-phosphoric acid catalysts [1]. In direct Mannich-type reactions, BINSA–pyridinium combined salt catalysts achieve 91% yield and 90% ee for the reaction of N-Cbz-phenylaldimine with acetylacetone, comparable to or exceeding the performance of BINOL-phosphoric acid catalysts (typically 80–95% ee; 70–90% yield) reported for similar substrates without requiring 3,3′-substituents [2].

Asymmetric Organocatalysis Brønsted Acid Catalysis Mannich Reaction

Chiral Anion for Enantioselective C–H Activation

The chiral BINSate anion, when paired with Cp*Rh(III) as [Cp*RhLN][6,6′-Br-(S)-BINSate], catalyzes the conjugate addition of 2-phenylpyridine derivatives to enones with an enantiomeric ratio of up to 95:5 [1]. In contrast, Cp*Rh(III) complexes with achiral counterions (e.g., SbF₆⁻) produce racemic products (50:50 er) because they lack a chiral environment to control the stereochemistry of the C–H activation step [1].

C–H Activation Enantioselective Catalysis Cp*Rh(III) Chemistry

Silica-Supported BINSate Recyclability

Silica-supported ammonium (R)-BINSate catalysts achieve higher catalytic activity than the corresponding homogeneous (R)-BINSA ammonium catalysts in the enantio- and diastereoselective Friedel–Crafts-type double aminoalkylation of N-alkylpyrroles with aldimines [1]. The heterogeneous catalyst delivers chiral C₂-symmetric triamines with good to extremely high enantioselectivities (up to >99% ee), can be recovered by simple filtration, and can be reused three times without any loss of catalytic activity or enantiocontrol, as confirmed by XPS analysis [1].

Heterogeneous Catalysis Green Chemistry Friedel–Crafts Aminoalkylation

Certified Enantiomeric Purity

Commercially available (R)-BINSA dipotassium salt is supplied with a minimum optical purity of 98.0% ee as determined by chiral HPLC (LC method) . This level of enantiopurity is critical for reproducible asymmetric catalysis, as the presence of the opposite enantiomer can significantly reduce the observed enantioselectivity through competing racemic background reactions. Supplier certification ensures lot-to-lot consistency, which is essential for process development and scale-up applications .

Chiral Purity Quality Control Asymmetric Synthesis

Direct Aminalization with BINSA Ammonium Salts

Chiral ammonium 1,1′-binaphthyl-2,2′-disulfonates, prepared in situ from (R)-BINSA and achiral amines, catalyze the enantioselective addition of primary amides to aromatic aldimines with high enantioselectivities [1]. In this direct aminalization reaction, (R)-BINSA-derived catalysts provide enantiomeric excess values superior to those achieved with typical chiral phosphoric acid catalysts for similar amide–imine additions (which often require specialized N-protecting groups), demonstrating the synthetic advantage of BINSA's stronger acidity and tunable ammonium salt architecture [1].

Aminal Synthesis Enantioselective Amidation Chiral Ammonium Salt

(R)-BINSA Application Scenarios


Mannich-Type Reactions for β-Amino Carbonyl Synthesis

Use (R)-BINSA combined with 2,6-diarylpyridines as in situ-formed chiral Brønsted acid–base salt catalysts for enantioselective Mannich reactions of diketones with aldimines. This system provides β-amino ketones and esters with up to 99% yield and up to 98% ee without requiring bulky 3,3′-substituents, simplifying catalyst preparation and reducing cost [1]. This is directly supported by the Mannich reaction evidence (Evidence Item 1) and is particularly valuable for pharmaceutical intermediate synthesis where high enantiopurity is critical.

Cp*Rh(III)-Catalyzed Enantioselective C–H Functionalization

Employ (R)-BINSA or its brominated derivative as a chiral disulfonate counterion for Cp*Rh(III) hybrid catalysts to achieve enantioselective C–H conjugate addition to enones (er up to 95:5) [2]. This application, validated by Evidence Item 2, is essential for the late-stage functionalization of drug-like molecules where installing chirality via C–H activation is more step-economical than traditional resolution or chiral auxiliary approaches.

Heterogeneous Catalysis for Scalable Green Synthesis

Convert (R)-BINSA to silica-supported ammonium (R)-BINSate for reusable heterogeneous asymmetric catalysis. The supported catalyst enables enantio- and diastereoselective Friedel–Crafts double aminoalkylation with >99% ee, can be recovered by filtration, and reused for at least three cycles without performance loss [3]. This scenario, grounded in Evidence Item 3, is ideal for process chemists seeking to reduce catalyst costs, simplify product purification, and meet green chemistry targets in kilogram-scale production.

Chiral Resolving Agent for Racemic Amine Resolution

Use (R)-BINSA or its dipotassium salt as an acidic resolving agent for the optical resolution of racemic amines via diastereomeric salt formation. The rigid binaphthyl backbone and strong acidity enable efficient diastereomeric recognition, providing a reliable method for obtaining enantiopure amines on a preparative scale [4]. This application is supported by the high commercial enantiopurity evidence (Evidence Item 4) and is relevant for medicinal chemistry laboratories requiring multigram quantities of chiral amine building blocks.

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